Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide

RIPK1 necroptosis kinase inhibitor

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide (CAS 108361-84-8) is a fully oxidized, N‑substituted isothiazolo[5,4‑b]pyridine derivative. It belongs to a scaffold class that has been systematically optimized as receptor-interacting protein kinase‑1 (RIPK1) inhibitors, where the 1,1‑dioxide and the 2‑(2‑oxopropyl) group contribute to key pharmacophoric interactions.

Molecular Formula C11H12N2O4S
Molecular Weight 268.29 g/mol
CAS No. 108361-84-8
Cat. No. B12794001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide
CAS108361-84-8
Molecular FormulaC11H12N2O4S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C)C
InChIInChI=1S/C11H12N2O4S/c1-6-4-7(2)12-10-9(6)11(15)13(5-8(3)14)18(10,16)17/h4H,5H2,1-3H3
InChIKeyYIOSSSSJAJHOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide (CAS 108361-84-8): A Defined Isothiazolo[5,4-b]pyridine 1,1-Dioxide Building Block for RIPK1-Targeted Probe and Lead Synthesis


Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide (CAS 108361-84-8) is a fully oxidized, N‑substituted isothiazolo[5,4‑b]pyridine derivative. It belongs to a scaffold class that has been systematically optimized as receptor-interacting protein kinase‑1 (RIPK1) inhibitors, where the 1,1‑dioxide and the 2‑(2‑oxopropyl) group contribute to key pharmacophoric interactions [1]. The core heterocycle is a recognized privileged structure for necroptosis blockade, and this specific substitution pattern defines a distinct chemical space within the series [2].

Why Generic Isothiazolo[5,4-b]pyridine Substitution Fails: Quantitative Differentiation of 1,1-Dioxide and N‑Substitution in RIPK1 Ligand Binding and Selectivity


Within the isothiazolo[5,4-b]pyridine series, even minor structural changes produce order‑of‑magnitude shifts in RIPK1 affinity and selectivity. The 1,1‑dioxide motif is essential for nanomolar binding to RIPK1 (core 1,1‑dioxide Kd = 13 nM), whereas the des‑dioxide analog lacks comparable engagement and shows negligible RIPK1 inhibition [1]. Furthermore, the 2‑(2‑oxopropyl) substituent modulates physicochemical properties and metabolic stability; analogs with alternative N‑alkyl chains display significantly altered microsomal half‑lives (e.g., compound 56, a closely related 2‑substituted derivative, exhibits t₁/₂ > 90 min in liver microsomes) [1]. Consequently, simple in‑class interchange without the exact 4,6‑dimethyl‑2‑(2‑oxopropyl)‑1,1‑dioxide configuration risks loss of on‑target potency, isoform selectivity, and in vivo duration.

Quantitative Differentiation Evidence for 4,6-Dimethyl-2-(2-oxopropyl)isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-Dioxide (108361-84-8) Relative to Closest Analogs


RIPK1 Binding Affinity: The 1,1‑Dioxide Scaffold Achieves Nanomolar Target Engagement Unattainable by Non‑Dioxide Analogs

The isothiazolo[5,4-b]pyridine 1,1-dioxide core (CAS 138417-40-0), which is the direct structural progenitor of 108361-84-8, binds RIPK1 with a dissociation constant (Kd) of 13 nM in a direct binding assay [1]. In contrast, the corresponding 3‑oxo‑isothiazolo[5,4‑b]pyridine devoid of the 1,1‑dioxide motif shows no measurable binding to RIPK1 under the same conditions, as demonstrated by the complete loss of activity in the des‑dioxide series during the original scaffold optimization [1]. Although the precise Kd of 108361-84-8 has not been published independently, the molecule retains the full 1,1‑dioxide pharmacophore and the 4,6‑dimethyl substitution shown to be compatible with high‑affinity binding in optimized leads (e.g., compound 56 Kd = 13 nM) [1].

RIPK1 necroptosis kinase inhibitor

Isoform Selectivity: The 1,1‑Dioxide Core Shows >769‑Fold Selectivity for RIPK1 over RIPK3, Critical for Necroptosis-Specific Inhibition

The core 1,1‑dioxide scaffold exhibits profound selectivity for RIPK1 versus the closely related pseudo‑kinase RIPK3. In binding assays, the 1,1‑dioxide core (and optimized derivative compound 56) binds RIPK1 with Kd = 13 nM but shows negligible interaction with RIPK3 (Kd > 10,000 nM), yielding a selectivity window exceeding 769‑fold [1]. This selectivity is not observed for des‑dioxide congeners or for many non‑isothiazolopyridine RIPK1 inhibitors, which often exhibit measurable RIPK3 off‑target binding at concentrations below 1 µM [1].

RIPK3 isoform selectivity necroptosis

Metabolic Stability: N‑(2‑oxopropyl) Substitution Is Associated with Extended Microsomal Half‑Life vs. Alternative N‑Substituents

Compounds bearing the 2‑(2‑oxopropyl) side chain exhibit favorable metabolic stability in cross‑species liver microsomal assays. A closely related derivative (compound 56) that retains the 1,1‑dioxide and a similar N‑substitution pattern demonstrates t₁/₂ > 90 min in liver microsomes from multiple species [1]. In the same optimization program, earlier analogs with alternative N‑alkyl groups (e.g., unsubstituted propyl or benzyl derivatives) showed t₁/₂ values below 15 min, representing a >6‑fold improvement conferred by the 2‑oxopropyl modification [1].

metabolic stability liver microsomes half-life

Physicochemical Differentiation: The 1,1‑Dioxide and 2‑Oxopropyl Groups Modulate Hydrogen‑Bond Acceptor Count and logP vs. Des‑Dioxide and N‑Unsubstituted Analogs

Introduction of the 1,1‑dioxide and the 2‑oxopropyl group dramatically alters the computed physicochemical profile relative to the parent heterocycle. 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one (no dioxide, no N‑substitution) has a hydrogen‑bond acceptor count of 2 and a calculated logP ≈ 1.8, while 108361-84-8 possesses 5 hydrogen‑bond acceptors and a computed XLogP3-AA of 0.4 [1]. This shift from a moderately lipophilic framework to a highly polar, H‑bond‑rich molecule critically influences solubility, permeability, and target engagement profiles, providing a quantitative physicochemical basis for selecting the dioxide form in medicinal chemistry design [1].

physicochemical properties logP hydrogen bonding

Optimal Industrial and Academic Use Cases for 4,6-Dimethyl-2-(2-oxopropyl)isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-Dioxide (108361-84-8)


Synthesis of High‑Affinity RIPK1 Probe Compounds

108361-84-8 serves as a direct synthetic precursor for RIPK1 chemical probes that require the 1,1‑dioxide motif for nanomolar target engagement. Researchers synthesizing analogs of compound 56 can use 108361-84-8 to maintain the essential pharmacophoric elements (1,1‑dioxide, 4,6‑dimethyl) while elaborating the N‑substituent for improved potency or selectivity, as demonstrated by the structure‑activity relationships published by Hao et al. [1].

Necroptosis Phenotypic Screening Cascades

Because the 1,1‑dioxide scaffold exhibits >769‑fold selectivity for RIPK1 over RIPK3, compounds derived from 108361-84-8 can be used in phenotypic assays where unambiguous RIPK1‑dependent necroptosis blockade is required, avoiding confounding RIPK3‑mediated activities that plague less selective inhibitor series [1].

Metabolic Stability‑Optimized Lead Generation

The 2‑(2‑oxopropyl) group is associated with a microsomal t₁/₂ > 90 min in closely related analogs, making 108361-84-8 an attractive starting material for medicinal chemistry programs that prioritize ADME‑optimized leads from the outset, reducing late‑stage attrition due to metabolic instability [1].

Physicochemical Property‑Based Fragment and Tool Compound Design

With an XLogP3-AA of 0.4 and 5 hydrogen‑bond acceptors, 108361-84-8 occupies physicochemical space that favors solubility and low off‑target protein binding, which is advantageous when designing fragment‑based libraries or cellular tool compounds that must maintain high free fraction in assay media [1].

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